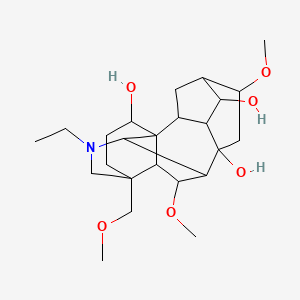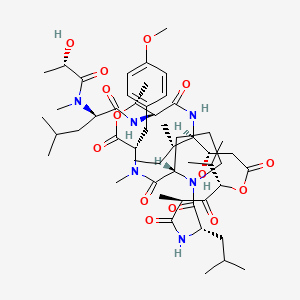
ジギトキシン
概要
説明
Digitoxigenin is a cardenolide, a type of steroid lactone, and is the aglycon of digitoxin. It is a naturally occurring compound found in the leaves of the Digitalis species, such as Digitalis lanata. Digitoxigenin is known for its role in cardiac glycosides, which are used to treat heart conditions like congestive heart failure and arrhythmias .
科学的研究の応用
Digitoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other cardenolides and glycosides.
Biology: Studied for its effects on cellular processes and enzyme activities.
作用機序
ジギトキシゲニンは、Na-K-ATPase膜ポンプを阻害することでその効果を発揮します。 この阻害は、細胞内ナトリウムとカルシウム濃度の上昇をもたらし、アクチンやミオシンなどの収縮性タンパク質の活性化を促進します . この化合物は、ミトコンドリア膜電位にも影響を与え、活性酸素種の生成を誘導し、治療効果に寄与しています .
類似化合物:
ジギトキシン: ジギトキシゲニンよりも半減期が長い心臓グリコシド。
ジゴキシン: 同様の治療用途を持ちますが、薬物動態が異なる別の心臓グリコシド。
テベチゲニン: 類似の構造的特徴を持つカルデノリド。
比較: ジギトキシゲニンは、その特定のヒドロキシル化パターンと、ジギトキシンのアグリコンとしての役割により、ユニークです。 ジギトキシンやジゴキシンと比較して、ジギトキシゲニンは異なる薬理学的特性と異なる作用機序を持っています .
ジギトキシゲニンのユニークな構造と多様な用途は、さまざまな研究分野や産業において貴重な化合物となっています。
生化学分析
Biochemical Properties
Digitoxigenin plays a crucial role in biochemical reactions by inhibiting the sodium-potassium ATPase pump. This inhibition increases the intracellular concentration of sodium ions, which in turn affects the calcium ion concentration through the sodium-calcium exchanger. The increased calcium ion concentration enhances cardiac muscle contraction . Digitoxigenin interacts with various enzymes and proteins, including the sodium-potassium ATPase pump, which is a key target in its mechanism of action .
Cellular Effects
Digitoxigenin has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, digitoxigenin has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and causing mitochondrial membrane potential alterations . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of digitoxigenin involves its binding to the sodium-potassium ATPase pump, leading to its inhibition. This inhibition results in an increase in intracellular sodium ions, which subsequently increases intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium ion concentration enhances cardiac muscle contraction and exerts positive inotropic effects . Digitoxigenin also induces changes in gene expression related to cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of digitoxigenin change over time. Studies have shown that digitoxigenin is stable and retains its activity over extended periods. Its long-term effects on cellular function can include alterations in mitochondrial membrane potential and increased levels of reactive oxygen species . These changes can lead to apoptosis and other cellular responses over time .
Dosage Effects in Animal Models
The effects of digitoxigenin vary with different dosages in animal models. At therapeutic doses, digitoxigenin improves cardiac function by enhancing cardiac muscle contraction. At high doses, it can cause toxic effects such as arrhythmias, nausea, and vomiting . The threshold for these adverse effects varies among different animal models, but they are generally observed at doses higher than those used for therapeutic purposes .
Metabolic Pathways
Digitoxigenin is involved in metabolic pathways related to the synthesis of cardiac glycosides. It is metabolized in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the kidneys . The metabolic pathways of digitoxigenin involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation .
Transport and Distribution
Digitoxigenin is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Within cells, digitoxigenin interacts with transporters and binding proteins that influence its localization and accumulation . The distribution of digitoxigenin is influenced by its binding to the sodium-potassium ATPase pump, which is present in various tissues .
Subcellular Localization
The subcellular localization of digitoxigenin is primarily associated with the sodium-potassium ATPase pump, which is located in the plasma membrane. This localization is crucial for its activity, as it allows digitoxigenin to inhibit the pump and exert its effects on intracellular ion concentrations . Additionally, digitoxigenin can affect mitochondrial function by altering the mitochondrial membrane potential .
準備方法
合成経路と反応条件: ジギトキシゲニンは、ジギトキシンの加水分解によって合成することができます。 このプロセスには、ジギトキシンをジギトキシゲニンと糖に分解するために、酸性または酵素的加水分解が用いられます . 反応条件は通常次のとおりです。
酸性加水分解: 塩酸または硫酸を高温で使用します。
酵素的加水分解: ジギトキシン中のグリコシド結合を標的とする特定の酵素を使用します。
工業生産方法: ジギトキシゲニンの工業生産は、しばしばジギタリス・ラナタの葉からの抽出を伴います。 葉はメタノール抽出にかけられ、その後、クロマトグラフィーなどの精製プロセスによってジギトキシゲニンが単離されます .
化学反応の分析
反応の種類: ジギトキシゲニンは、次のようなさまざまな化学反応を起こします。
酸化: 特定の位置にヒドロキシル基を導入します。
還元: 二重結合を単結合に変換します。
置換: 官能基を別の官能基と置き換えます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: パラジウム触媒を用いた水素ガスを使用します。
置換: 塩化チオニルなどのハロゲン化剤を使用して塩素化します。
生成される主な生成物:
酸化: 11α-ヒドロキシジギトキシゲニンなどのヒドロキシ化誘導体の生成.
還元: 二重結合が変化した還元形の生成。
置換: ハロゲン化誘導体の生成。
4. 科学研究への応用
ジギトキシゲニンは、科学研究において幅広い応用範囲を持っています。
化学: 他のカルデノリドやグリコシドを合成するための出発物質として使用されます。
生物学: 細胞プロセスや酵素活性に対する影響が研究されています。
類似化合物との比較
Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.
Digoxin: Another cardiac glycoside with similar therapeutic uses but different pharmacokinetics.
Thevetigenin: A cardenolide with similar structural features.
Comparison: Digitoxigenin is unique due to its specific hydroxylation pattern and its role as an aglycon of digitoxin. Compared to digitoxin and digoxin, digitoxigenin has distinct pharmacological properties and a different mechanism of action .
Digitoxigenin’s unique structure and diverse applications make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUSOXSLKTKJQ-CESUGQOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162276 | |
| Record name | Digitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-62-4 | |
| Record name | Digitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digitoxigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Digitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















